2-Bromo-4-(3,4-dichlorophenyl)-1-butene
Overview
Description
2-Bromo-4-(3,4-dichlorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine and chlorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene typically involves the bromination of 4-(3,4-dichlorophenyl)-1-butene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-dichlorophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines, or thiols.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.
Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and other electrophiles are used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-(3,4-dichlorophenyl)-1-butanol, 4-(3,4-dichlorophenyl)-1-butylamine, and 4-(3,4-dichlorophenyl)-1-butylthiol.
Addition Reactions: Products include 2,3-dibromo-4-(3,4-dichlorophenyl)butane and 2-chloro-4-(3,4-dichlorophenyl)butane.
Oxidation and Reduction Reactions: Products include 2-Bromo-4-(3,4-dichlorophenyl)-1,2-epoxybutane and 2-Bromo-4-(3,4-dichlorophenyl)butane.
Scientific Research Applications
2-Bromo-4-(3,4-dichlorophenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bond in the butene moiety allows for addition reactions, which can modify the compound’s structure and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3,4-dichlorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a butene moiety.
2-Bromo-2,4-dichloroacetophenone: Contains a ketone group and is used in different chemical contexts.
4-Bromo-2,5-dichlorophenyl: Lacks the butene moiety and has different reactivity and applications.
Uniqueness
2-Bromo-4-(3,4-dichlorophenyl)-1-butene is unique due to its specific combination of halogen atoms and the butene backbone. This structure imparts distinct reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-dichlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPJVKRQXXHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=C(C=C1)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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